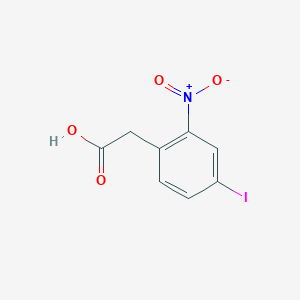

2-(4-Iodo-2-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodo-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCBRUHKYQTDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607687 | |

| Record name | (4-Iodo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261853-80-8 | |

| Record name | (4-Iodo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Iodo 2 Nitrophenyl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For 2-(4-Iodo-2-nitrophenyl)acetic acid, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-iodine (C-I) bonds of the aromatic ring, as well as the bond connecting the acetic acid side chain.

A logical retrosynthetic approach would first disconnect the acetic acid side chain, leading to a substituted toluene (B28343) derivative. This is a common strategy as the introduction of the acetic acid moiety can be achieved through various established methods, such as the conversion of a benzyl (B1604629) halide. Further disconnection of the nitro and iodo groups from the phenyl ring reveals simpler starting materials like phenylacetic acid or toluene. amazonaws.comresearchgate.netub.edu The order of these disconnections is crucial and depends on the directing effects of the substituents.

Direct Synthesis Approaches to the Target Compound

Direct synthesis aims to construct the target molecule through a sequential introduction of functional groups onto a readily available starting scaffold.

Sequential Functionalization of Phenylacetic Acid Scaffolds

A common and direct route to this compound begins with the functionalization of phenylacetic acid. orgsyn.org This multi-step process requires careful control of reaction conditions to achieve the desired substitution pattern.

The first step in this sequence is the nitration of phenylacetic acid. The carboxymethyl group (-CH2COOH) is an ortho, para-directing group. chegg.com However, the reaction conditions, particularly the concentration of nitric acid, can influence the product distribution. ed.gov Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which can be hazardous and produce significant waste. frontiersin.orgnih.gov Modern approaches focus on developing more environmentally benign and selective nitration protocols. researchgate.net

For the synthesis of the target compound, the initial nitration would ideally yield 2-nitrophenylacetic acid and 4-nitrophenylacetic acid. wikipedia.org The separation of these isomers is a critical step.

| Starting Material | Reagents | Key Products |

| Phenylacetic Acid | Concentrated HNO₃, Concentrated H₂SO₄ | 2-Nitrophenylacetic acid, 4-Nitrophenylacetic acid |

This table summarizes the key components of the regioselective nitration of phenylacetic acid.

The subsequent step involves the electrophilic iodination of the nitro-substituted phenylacetic acid. The nitro group is a meta-directing deactivator, while the carboxymethyl group directs to the ortho and para positions. When starting with 2-nitrophenylacetic acid, the incoming electrophile (iodine) would be directed to the 4-position due to the combined directing effects of the existing substituents.

Various iodinating reagents can be employed, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. organic-chemistry.org The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield.

| Substrate | Iodinating Agent | Product |

| 2-Nitrophenylacetic acid | N-Iodosuccinimide (NIS), Acid catalyst | This compound |

| 4-Nitrophenylacetic acid | Iodine, Oxidizing agent | 2-(2-Iodo-4-nitrophenyl)acetic acid |

This table illustrates the directed electrophilic iodination of nitro-substituted phenylacetic acids.

Achieving the desired 2,4-disubstitution pattern requires careful optimization of the reaction conditions for both the nitration and iodination steps. This involves controlling factors such as temperature, reaction time, and the choice of solvents and catalysts to maximize the yield of the desired isomer and minimize the formation of byproducts. researchgate.net The orthogonal nature of the directing effects of the nitro and carboxymethyl groups is key to the success of this strategy.

Modern Aromatic Functionalization Techniques for Precursors

Furthermore, transition metal-catalyzed cross-coupling reactions and C-H activation strategies are increasingly being used for the functionalization of aromatic rings. nih.gov These methods could potentially be applied to introduce the iodo and nitro groups with high precision, offering more direct and efficient synthetic pathways.

Late-Stage Iodination via Diazotization of Aryl Amines

A classic and highly effective method for introducing an iodo substituent onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aryl amine followed by substitution with an iodide salt. mnstate.eduorganic-chemistry.org This approach is particularly valuable for synthesizing this compound from its corresponding amino precursor, 2-(4-amino-2-nitrophenyl)acetic acid. The reaction proceeds by converting the stable amine functionality into a highly reactive diazonium salt, which serves as an excellent leaving group (N₂) upon substitution. masterorganicchemistry.com

Traditional diazotization reactions are often performed in two separate steps at low temperatures (0–5 °C) in strong aqueous acids like hydrochloric or sulfuric acid to ensure the stability of the diazonium salt. mnstate.eduthieme-connect.de However, modern advancements have led to the development of more convenient one-pot protocols that combine the diazotization and iodination steps, often under milder conditions. rsc.orgresearchgate.net These methods offer operational simplicity and are frequently more tolerant of various functional groups. rsc.org

Several one-pot systems have been developed that avoid the need for strong, corrosive acids and low temperatures. For instance, a combination of sodium nitrite (B80452) (NaNO₂), p-toluenesulfonic acid (p-TsOH), and potassium iodide (KI) in a solvent like acetonitrile (B52724) allows the reaction to proceed at room temperature. organic-chemistry.orgorganic-chemistry.org Another approach utilizes solid-supported reagents, such as silica (B1680970) sulfuric acid, which facilitates the reaction under solvent-free conditions by grinding the reactants together at room temperature. thieme-connect.de These solid-phase or ionic liquid-based methods can enhance the stability of the intermediate diazonium salt and simplify product work-up. thieme-connect.deijcce.ac.ir The general applicability of these one-pot procedures makes them highly suitable for the late-stage iodination of complex molecules. rsc.orgresearchgate.net

Table 1: Comparison of Reagent Systems for One-Pot Diazotization-Iodination

| Reagent System | Solvent | Conditions | Advantages |

|---|---|---|---|

| NaNO₂ / p-TsOH / KI | Acetonitrile | Room Temperature | Avoids strong mineral acids; mild conditions. organic-chemistry.orgorganic-chemistry.org |

| NaNO₂ / Silica Sulfuric Acid / KI | Solvent-free | Room Temperature, Grinding | Green, solvent-free procedure; stable diazonium intermediate. thieme-connect.de |

| NaNO₂ / [H-NMP]HSO₄ / NaI | Water (minimal) | Room Temperature, Grinding | Use of a recyclable acidic ionic liquid; safe and efficient. ijcce.ac.ir |

The diazotization-iodination sequence is particularly effective for anilines bearing electron-withdrawing groups, such as the nitro group present in the precursor to this compound. thieme-connect.desid.ir The synthesis would commence with 2-(4-amino-2-nitrophenyl)acetic acid. This starting material can be subjected to a one-pot diazotization-iodination protocol. For example, treating the amino compound with sodium nitrite and an acid source, followed by the addition of potassium iodide, would yield the desired this compound. thieme-connect.dersc.org The presence of the nitro group generally leads to good yields, as it stabilizes the diazonium salt intermediate and does not interfere with the substitution reaction. sid.ir A simple and effective one-pot tandem procedure has been developed that generates aryl iodides from aryl amines via stable diazonium salts under mild conditions, demonstrating its utility for the late-stage iodination of a wide range of compounds, including those with nitro groups. rsc.orgresearchgate.net

Metal-Catalyzed Iodination from Non-Halide or Other Halide Precursors

Metal catalysis offers powerful alternatives for forming carbon-iodine bonds, often with high efficiency and functional group tolerance. These methods can start from precursors like aryl bromides via halogen exchange or from other functionalities.

The copper-catalyzed Finkelstein reaction is a robust method for converting aryl bromides into aryl iodides. researchgate.netorganic-chemistry.org This transformation is highly relevant for the synthesis of this compound, starting from the corresponding bromo-derivative, 2-(4-bromo-2-nitrophenyl)acetic acid. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and an iodide salt like sodium iodide (NaI). organic-chemistry.orgnih.gov

A key development in this area was the use of diamine ligands, which significantly accelerate the reaction and broaden its scope. organic-chemistry.orgnih.gov The reaction generally proceeds under mild conditions and tolerates a variety of functional groups, including amides and sulfonamides. organic-chemistry.org The choice of solvent, ligand, and iodide salt can influence the reaction rate and equilibrium conversion. researchgate.netorganic-chemistry.org Dioxane is often an effective solvent for this transformation. organic-chemistry.org

Table 2: Typical Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Component | Example | Role | Source |

|---|---|---|---|

| Starting Material | Aryl Bromide | Substrate | organic-chemistry.org |

| Catalyst | Copper(I) Iodide (CuI) | Active Catalyst | organic-chemistry.orgnih.gov |

| Ligand | N,N'-Dimethylethylenediamine | Accelerates Reaction, Stabilizes Catalyst | organic-chemistry.org |

| Iodide Source | Sodium Iodide (NaI) | Iodine Atom Donor | organic-chemistry.orgnih.gov |

| Solvent | Dioxane | Reaction Medium | organic-chemistry.org |

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and methods for the synthesis of aryl iodides are well-established. nih.gov While direct C-H iodination catalyzed by palladium is challenging, palladium catalysts are highly effective in converting other functionalities into iodides. For instance, aryl triflates or other aryl halides can be converted to aryl iodides. A notable strategy involves the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which provides a novel route to aryl iodides, although this specific transformation applied to the target molecule would result in the loss of the desired acetic acid side chain. nih.gov

More commonly, palladium-catalyzed reactions are used in the context of cross-coupling where the aryl iodide itself is a key reactant rather than the product. organic-chemistry.orgnih.govyoutube.com However, the principles of oxidative addition and reductive elimination that underpin these reactions are fundamental to understanding C-I bond formation. The superior reactivity of aryl iodides in these catalytic cycles makes their synthesis via other means, like the copper-catalyzed Finkelstein reaction or Sandmeyer reaction, a critical preliminary step for further functionalization. nih.gov

Electrophilic Iodination of Deactivated Arenes

Directly iodinating an aromatic ring is often difficult due to the low electrophilicity of iodine. thieme-connect.com This challenge is amplified in deactivated systems, such as 2-(2-nitrophenyl)acetic acid, where the potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the arene. wikipedia.org To overcome this, highly reactive "I+" synthons must be generated in situ, typically by using iodine in the presence of a strong oxidizing agent and a strong acid. thieme-connect.comorganic-chemistry.org

Various reagent systems have been proven effective for the iodination of deactivated aromatics. A mixture of iodine and an iodate (B108269) salt (e.g., NaIO₄ or KIO₃) in concentrated sulfuric acid can generate a powerful iodinating agent, thought to be the triiodine cation (I₃⁺). wikipedia.orgorganic-chemistry.org Other potent systems include N-Iodosuccinimide (NIS) in triflic acid and triiodoisocyanuric acid (TICA) in oleum (B3057394) or concentrated sulfuric acid. thieme-connect.comacs.org The acidity of the medium is a critical factor; more deactivated arenes require stronger acidic conditions to facilitate the iodination. thieme-connect.com For a substrate like 2-(2-nitrophenyl)acetic acid, the directing effects of the ortho-para directing acetic acid group and the meta-directing nitro group would favor iodination at the C-4 position, making this a potentially viable, albeit challenging, route.

Table 3: Reagent Systems for Electrophilic Iodination of Deactivated Arenes

| Reagent System | Conditions | Notes | Source |

|---|---|---|---|

| I₂ / NaIO₄ / H₂SO₄ | Concentrated H₂SO₄ | Generates a strong electrophilic "I+" species. | organic-chemistry.org |

| Triiodoisocyanuric Acid (TICA) | H₂SO₄ or Oleum | Highly efficient for deactivated substrates; acidity is key. | thieme-connect.com |

| N-Iodosuccinimide (NIS) / TfOH | Triflic Acid (TfOH) | Very powerful system, but triflic acid is expensive. | acs.org |

Utilization of Activated Iodine Reagents (e.g., I2/HNO3/AcOH, NIS)

The direct iodination of aromatic compounds can be challenging due to the low electrophilicity of molecular iodine. babafaridgroup.edu.in To overcome this, activated iodine reagents are employed. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid (HNO₃), in a solvent like acetic acid (AcOH). babafaridgroup.edu.inrsc.org

This reagent system (I₂/HNO₃/AcOH) has proven effective for iodinating a variety of aromatic substrates, offering high yields (90-98%) at room temperature and with short reaction times. babafaridgroup.edu.in The reaction proceeds through the in-situ formation of a more potent iodinating species. Nitric acid acts as an oxidant, converting I₂ to a more electrophilic iodine species, which is then attacked by the aromatic ring. rsc.orgyoutube.com The mechanism involves the formation of protonated nitryl iodide (NO₂I), which acts as the primary iodinating agent. rsc.org This method is advantageous due to its efficiency and the use of readily available reagents. babafaridgroup.edu.in

Another widely used activated iodine reagent is N-Iodosuccinimide (NIS). organic-chemistry.orgwikipedia.org NIS is an effective iodinating agent for a range of electrophilic iodinations. organic-chemistry.org For the synthesis of this compound, NIS can be used to iodinate a pre-nitrated phenylacetic acid derivative. The reactivity of NIS can be enhanced by the presence of an acid catalyst, such as trifluoroacetic acid or sulfuric acid. organic-chemistry.orgresearchgate.net The use of NIS in trifluoroacetic acid (TFA) is a general and time-efficient method for the iodination of various benzene (B151609) derivatives at room temperature. researchgate.net For deactivated substrates, the addition of sulfuric acid may be necessary to increase the reaction rate. researchgate.net

Table 1: Comparison of Activated Iodine Reagents

| Reagent System | Conditions | Advantages | Disadvantages |

| I₂/HNO₃/AcOH | Room temperature, short reaction time | High yields, cost-effective, readily available reagents babafaridgroup.edu.in | Formation of byproducts, potential for over-iodination |

| NIS/Acid Catalyst | Mild conditions, variable catalysts | High regioselectivity, good for deactivated substrates organic-chemistry.orgresearchgate.netresearchgate.net | Higher cost of NIS and some catalysts |

Iodination Mediated by Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their unique reactivity and often environmentally benign nature. nih.govarkat-usa.org These reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), serve as excellent sources of electrophilic iodine and can facilitate a variety of oxidative transformations. arkat-usa.orgnih.gov

In the context of synthesizing this compound, hypervalent iodine(III) reagents can be employed for the iodination step. For instance, a mixture of iodine and a [bis(acyloxy)iodo]arene, like PIDA, can be used for the oxidative iodination of aromatic compounds. umich.edu These reactions are typically carried out under mild conditions and can offer high selectivity. umich.edu The use of hypervalent iodine reagents often avoids the harsh conditions associated with some other iodination methods. nih.gov

A notable example is the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent, which is a stable and readily available compound. arkat-usa.orgnii.ac.jp While direct application to this compound synthesis is specific, the general principle of using such reagents for the iodination of activated and deactivated aromatic rings is well-established. umich.edu The development of novel hypervalent iodine(III/V) oxidants further expands the scope of these reagents in complex syntheses. nih.govrsc.org

Table 2: Common Hypervalent Iodine(III) Reagents for Iodination

| Reagent | Abbreviation | Key Features |

| Phenyliodine diacetate | PIDA, DIB | Commercially available, versatile oxidant arkat-usa.orgorgsyn.org |

| Phenyliodine bis(trifluoroacetate) | PIFA, BTI | More reactive than PIDA, used for challenging substrates arkat-usa.org |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB, Koser's Reagent | Stable, crystalline solid, used for various oxidations and tosyloxyations arkat-usa.orgnii.ac.jp |

Introduction of the Nitro Group: Selective Nitration of Aryl Systems

The introduction of the nitro group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. google.comgoogle.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The position of nitration is directed by the substituents already present on the benzene ring. For the synthesis of this compound, if starting with 4-iodophenylacetic acid, the incoming nitro group will be directed to the ortho position relative to the acetic acid group and meta to the iodine. The selective nitration of phenol (B47542) derivatives can be achieved by first converting them to diphenyl oxalate (B1200264) derivatives, followed by nitration and hydrolysis to yield 4-nitrophenol (B140041) derivatives with high selectivity. google.com

Synthetic Approaches for Related Halogenated Nitrophenylacetic Acids

The synthetic strategies for this compound can be adapted to produce other halogenated nitrophenylacetic acids. These related compounds are also valuable intermediates in medicinal and materials chemistry.

Methods for Brominated Nitrophenylacetic Acids

The synthesis of brominated nitrophenylacetic acids, such as 2-(4-bromo-2-nitrophenyl)acetic acid, follows similar principles to the iodinated analogue. One approach involves the nitration of 4-bromotoluene, followed by bromination of the benzylic position and subsequent conversion to the carboxylic acid. google.com Another method starts with 4-bromotoluene, which is nitrated and then reacts with diethyl oxalate, followed by oxidation to yield the final product. google.com A more direct route involves the bromination of phenylacetic acid, which can be achieved using elemental bromine. orgsyn.orgwikipedia.org

A patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene. google.comgoogle.com This process involves reaction with sodium metal, followed by carboxylation with carbon dioxide and subsequent acidification. google.comgoogle.com This method is highlighted for its simplicity, mild reaction conditions, and high yields (70-90%). google.com

Strategies for Other Halogen Substitutions

The synthesis of other halogenated nitrophenylacetic acids, such as those containing chlorine or fluorine, can be achieved through analogous synthetic routes. A general method for 2-nitro-4-substituted phenylacetic acid involves the nitration of a 4-substituted halobenzene, followed by reaction with a malonic ester derivative and subsequent hydrolysis and decarboxylation. google.comgoogle.com This approach is versatile and can be applied to starting materials with different halogen substituents.

The key steps in these syntheses remain the introduction of the nitro group and the halogen onto the phenylacetic acid framework. The choice of halogenating agent and the reaction conditions will vary depending on the specific halogen being introduced. For example, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). The principles of electrophilic aromatic substitution and nucleophilic substitution reactions are central to these synthetic strategies.

Chemical Reactivity and Transformations of 2 4 Iodo 2 Nitrophenyl Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling transformations such as the formation of esters, amides, and acid halides, as well as reactions at the adjacent α-carbon.

Formation of Esters, Amides, and Acid Halides

Like other carboxylic acids, 2-(4-Iodo-2-nitrophenyl)acetic acid can be converted into a variety of derivatives. Esterification can be achieved through reaction with an alcohol under acidic conditions or via the acid chloride or anhydride. wikipedia.org For instance, the formation of lower alkyl esters of similar compounds has been reported. google.com Similarly, amides can be synthesized by reacting the acid with an amine, often facilitated by coupling agents. The formation of an acid halide, typically the acid chloride, can be accomplished using standard reagents like thionyl chloride or oxalyl chloride, providing a more reactive intermediate for subsequent transformations. wikipedia.org

Oxidative Decarboxylation and Related Transformations

Oxidative decarboxylation is a process where a carboxylic acid loses carbon dioxide and is simultaneously oxidized. wikipedia.orgchemrevlett.com This reaction can be promoted by various reagents, including lead tetraacetate, and can be influenced by experimental conditions such as solvent and additives. researchgate.net While specific studies on the oxidative decarboxylation of this compound are not prevalent, related arylacetic acids undergo this transformation to yield aryl aldehydes and ketones. chemrevlett.com For example, copper-catalyzed oxidative decarboxylation of arylacetic acids using oxygen as the oxidant can produce the corresponding benzaldehydes. chemrevlett.com Another method involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene, to facilitate the oxidative decarboxylation of propiolic acids to α-acetoxy ketones. rsc.org Enzymatic methods, using pyruvate (B1213749) decarboxylase in the presence of an artificial hydrogen acceptor, have also been shown to catalyze the oxidative decarboxylation of 2-oxoacids to their corresponding carboxylic acids. nih.gov

Alpha-Functionalization of the Acetic Acid Side Chain

The carbon atom adjacent to the carboxylic acid group, known as the alpha-carbon, is activated for various chemical reactions. msu.edulibretexts.org The protons on this carbon are acidic and can be removed by a base to form an enolate, which is a key nucleophilic intermediate in many carbon-carbon bond-forming reactions. sketchy.com

A significant transformation at the alpha-position is palladium-catalyzed α-arylation. This reaction forms a new carbon-carbon bond between the α-carbon of the acetic acid and an aryl group. sci-hub.storganic-chemistry.orgnih.gov While the direct α-arylation of free carboxylic acids has been challenging, methods have been developed using esters as masked carboxylic acids. nih.govorganic-chemistry.org Recent advancements have enabled the direct α-arylation of aryl acetic acids with aryl bromides and chlorides through a deprotonative cross-coupling process involving dienolate intermediates. organic-chemistry.orgnih.gov These reactions often employ a palladium catalyst in combination with a suitable ligand and base. organic-chemistry.orgnih.govnih.gov The reaction tolerates a range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups. organic-chemistry.orgnih.gov

Table 1: Key Features of Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives

| Feature | Description |

|---|---|

| Reaction Type | Deprotonative Cross-Coupling Process (DCCP) |

| Reactants | Aryl acetic acids and aryl halides (bromides and chlorides) |

| Catalyst System | Palladium catalyst with appropriate ligands |

| Key Intermediate | Dienolate |

| Scope | Tolerates a wide range of functional groups on the aryl halide |

| Significance | Provides a direct route to α-aryl acetic acids |

This table summarizes the general characteristics of palladium-catalyzed α-arylation reactions of aryl acetic acid derivatives as described in the literature. organic-chemistry.orgnih.govnih.gov

Beyond α-arylation, other carbon-carbon bond-forming reactions can occur at the alpha-position. The enolate generated from this compound can, in principle, react with various electrophiles. For example, alkylation of enolates is a common method for forming new carbon-carbon bonds. vanderbilt.edu The Claisen condensation, a reaction between two esters in the presence of a base, is another fundamental carbon-carbon bond-forming reaction that proceeds through an enolate intermediate. msu.edu

Transformations of the Nitro Group

The nitro group on the aromatic ring of this compound is a strong electron-withdrawing group that influences the reactivity of the entire molecule. tcichemicals.com It can also undergo various chemical transformations, most notably reduction.

Reduction of the nitro group can lead to the formation of an amino group (-NH2). This transformation is a key step in the synthesis of many heterocyclic compounds. wikipedia.org For example, the reduction of 2-nitrophenylacetic acids can lead to the formation of 2-oxindoles through intramolecular cyclization. Complete reduction typically yields anilines, which can cyclize to form lactams, while partial reduction can result in the formation of hydroxamic acids. wikipedia.org The choice of reducing agent determines the extent of the reduction. Common reagents for nitro group reduction include metals like tin or iron in the presence of acid, or catalytic hydrogenation using catalysts such as palladium on carbon.

Table 2: Potential Products from the Reduction of the Nitro Group

| Product Type | Key Intermediate/Reaction |

|---|---|

| Anilines | Complete reduction of the nitro group |

| Lactams | Cyclization of the resulting aniline (B41778) |

| Hydroxamic Acids | Partial reduction of the nitro group |

This table outlines potential products derived from the reduction of the nitro group in 2-(nitrophenyl)acetic acid derivatives as described in the literature. wikipedia.org

Reductive Chemistry of the Nitro Functionality

The nitro group of this compound is susceptible to reduction, a common and versatile transformation in organic chemistry. masterorganicchemistry.comwikipedia.org This process can lead to the formation of various nitrogen-containing functional groups, significantly expanding the synthetic possibilities.

The complete reduction of the nitro group in this compound yields the corresponding aminoaryl acetic acid derivative, 2-(2-Amino-4-iodophenyl)acetic acid. This transformation is a critical step in the synthesis of various heterocyclic compounds. wikipedia.org A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule and the desired selectivity. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups to amines include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) in ethanol (B145695) offers a pH-neutral system for nitro reduction. masterorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also viable options. wikipedia.org More recently, metal-free methods using reagents like tetrahydroxydiboron (B82485) have been developed for a chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

The resulting amino group is a strongly activating, ortho-, para-directing substituent, which can influence subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com However, the high reactivity of the amine can sometimes lead to multiple substitutions. masterorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent/System | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Often preferred for substrates with halogen substituents to prevent dehalogenation. commonorganicchemistry.com |

| Fe/HCl | Acidic conditions | A classic and cost-effective method. masterorganicchemistry.com |

| Sn/HCl | Acidic conditions | Another common metal-acid system. masterorganicchemistry.com |

| Zn/AcOH | Acidic conditions | A mild method for reducing nitro groups. commonorganicchemistry.com |

| SnCl₂ | pH-neutral | Useful for substrates sensitive to acidic or basic conditions. masterorganicchemistry.com |

| Na₂S₂O₄ | - | Sodium hydrosulfite. wikipedia.org |

| Na₂S | - | Sodium sulfide. wikipedia.org |

| B₂(OH)₄ | Metal-free, mild conditions | Offers good functional group tolerance. organic-chemistry.org |

Under controlled conditions, the reduction of the nitro group can be stopped at intermediate stages, yielding hydroxylamino or azoxy compounds. thieme-connect.de The reduction proceeds in steps, first to a nitroso derivative, then to a hydroxylamine (B1172632). thieme-connect.de These intermediates can then condense, typically under basic conditions, to form azoxy, azo, and hydrazine (B178648) species. thieme-connect.de

The formation of these partially reduced products is highly dependent on the reaction conditions and the choice of reducing agent. For instance:

Aryl hydroxylamines can be prepared using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic reduction with rhodium on carbon and hydrazine monohydrate at low temperatures. wikipedia.org

Azoxy compounds can be formed through the condensation of nitroso and hydroxylamine intermediates. thieme-connect.de

Azo compounds can be produced when reducing aromatic nitro compounds with lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com

Hydrazine derivatives can be formed by treating nitroarenes with an excess of zinc metal. wikipedia.org

Iodo-substituted nitroarenes have been noted to be particularly prone to the accumulation of hydroxylamine intermediates during reduction. thieme-connect.de

Intramolecular Cyclization Reactions Involving the Nitro Group

The reduction of the nitro group in this compound can be coupled with an intramolecular cyclization to form heterocyclic structures. This is a powerful strategy for the synthesis of various biologically active molecules. wikipedia.org

Lactam Formation: Complete reduction of the nitro group to an amine, followed by intramolecular cyclization of the resulting 2-aminophenylacetic acid derivative, leads to the formation of a lactam. wikipedia.org

Hydroxamic Acid Formation: Partial reductive cyclization using weaker reducing agents can yield hydroxamic acids. wikipedia.org

Indolinone Derivatives: The reduction of the nitro group to an amine is a key step in multi-step syntheses that ultimately lead to complex heterocyclic systems, such as 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov In these syntheses, the indoline (B122111) nitrogen originates from the nitro group of the starting material. nih.gov

Reactivity of the Aryl Iodide Moiety

The iodine atom attached to the aromatic ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Cross-Coupling Reactions

The aryl iodide is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general scheme for the Suzuki-Miyaura reaction is: R¹-X + R²-B(OR)₂ → R¹-R² (where X = I, Br, Cl, OTf)

In the context of this compound, the aryl iodide can be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the phenyl ring. The reaction proceeds through a catalytic cycle that involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

While the aryl iodide is a highly reactive coupling partner, recent research has also explored the use of the nitro group itself as an electrophilic partner in Suzuki-Miyaura couplings, although this generally requires more specialized and bulky phosphine (B1218219) ligands. organic-chemistry.orgmdpi.com The reactivity of the aryl iodide, however, remains a more conventional and predictable route for C-C bond formation.

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, 4-methylphenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, Pd(acac)₂ |

| Base | Activates the organoboron reagent and participates in the catalytic cycle | K₂CO₃, K₃PO₄, CsF |

| Solvent | Provides the reaction medium | Dioxane, Toluene (B28343), PEG-400 |

Iodine itself has been found to be an effective additive for accelerating Suzuki-Miyaura coupling reactions, particularly for less reactive aryl bromides and chlorides. researchgate.net

Heck and Sonogashira Coupling Reactions

The presence of an iodo substituent on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. wikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide in Sonogashira couplings follows the trend I > Br > Cl > OTf. wikipedia.org This inherent reactivity difference allows for selective couplings when multiple different halides are present in a molecule. wikipedia.orglibretexts.org While traditionally requiring copper, copper-free Sonogashira reaction variations have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Scheme 1: Generalized Sonogashira Coupling Reaction

In this reaction, "R" represents a generic organic substituent.

While specific examples for this compound are not extensively documented in readily available literature, the principles of the Sonogashira reaction are well-established for a wide range of aryl iodides. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution with Activated Iodides

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The nitro group in this compound is a potent electron-withdrawing group, which activates the aromatic ring towards attack by nucleophiles. wikipedia.orglibretexts.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the iodide). libretexts.orgopenstax.org

The SNAr mechanism involves a two-step process:

Addition of the nucleophile to the carbon atom bearing the iodide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org

Elimination of the iodide leaving group, which restores the aromaticity of the ring. libretexts.org

The general representation of a nucleophilic aromatic substitution reaction on this compound is as follows:

Scheme 2: Generalized Nucleophilic Aromatic Substitution (SNAr) Reaction

Where "Nu-" represents a nucleophile.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is usually the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The rate of exchange is generally I > Br > Cl. princeton.edu

For this compound, the aryl iodide can undergo a halogen-metal exchange to form a highly reactive aryllithium intermediate. This intermediate can then be "quenched" by reacting it with various electrophiles to introduce a wide range of functional groups.

The process can be summarized in two steps:

Halogen-Metal Exchange:

Quenching with an Electrophile (E+):

This two-step sequence allows for the introduction of various substituents (E) onto the aromatic ring. The success of this reaction often depends on the careful control of reaction conditions, particularly temperature, to avoid unwanted side reactions. tcnj.edu The mechanism is believed to proceed through an "ate-complex" intermediate. wikipedia.orgharvard.edu

Multicomponent Reactions and Cascade Processes

The functional groups present in this compound and its derivatives make them potential candidates for use in multicomponent reactions (MCRs) and cascade processes. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. nih.gov

While specific MCRs or cascade processes involving this compound are not extensively reported, its structural motifs are found in molecules that participate in such reactions. For instance, derivatives of nitrophenylacetic acid can be precursors to heterocycles through reductive cyclization. wikipedia.org The combination of a reducible nitro group and a functionalizable acetic acid side chain, along with the potential for cross-coupling at the iodo position, provides a platform for designing complex molecular architectures through sequential or one-pot transformations.

Applications As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Molecules

The unique arrangement of functional groups on the 2-(4-Iodo-2-nitrophenyl)acetic acid scaffold makes it an important starting material for a range of organic molecules. The presence of the carboxylic acid, the reducible nitro group, and the reactive iodo atom allows for sequential and controlled chemical transformations.

The 2-nitrophenylacetic acid framework is fundamental to the synthesis of numerous biologically active molecules and advanced pharmaceutical intermediates. wikipedia.org A common and powerful strategy involves the reduction of the nitro group to an aniline (B41778), which readily cyclizes to form lactams. wikipedia.org This reductive cyclization pathway is a cornerstone in building heterocyclic systems that are prevalent in medicinal chemistry.

For example, related 2-nitrophenylacetic acid derivatives are precursors in the total synthesis of complex natural products, such as (−)-phaitanthrin D, a molecule with clinical potential. wikipedia.org In a similar vein, the synthesis of the drug Ropinirole, used for Parkinson's disease, involves an intermediate, 2-Nitro-6-[2-(N, N-Di-n-propyl amino) ethyl] phenyl acetic acid hydrochloride, which undergoes reduction and subsequent cyclization to form the active oxindole (B195798) core. google.com The general class of 2-nitro-4-substituted phenylacetic acids are recognized as important intermediates for producing various medicinal compounds. google.com

Substituted phenylacetic acids are established intermediates in the agrochemical industry. google.com Specifically, halogenated nitrophenylacetic acids, such as the closely related 4-bromo-2-nitrophenylacetic acid, are used as raw materials in the production of pesticides and other agrochemicals. google.comgoogle.com Furthermore, the parent compound, 2-nitrophenylacetic acid, has itself been utilized as a selective herbicide, demonstrating the inherent biological activity of this structural class. wikipedia.org

Utility in Heterocyclic Compound Synthesis

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds. The ortho-positioning of the nitro group relative to the acetic acid side chain facilitates intramolecular reactions to form five- and six-membered rings, which are core structures in many important chemical classes.

Indole (B1671886) and its structural analog, azaindole, are privileged scaffolds in drug discovery. The synthesis of indole derivatives from 2-nitrophenylacetic acid precursors typically involves the reduction of the nitro group to an amine, followed by cyclization. A developed protocol for creating indoline-3-acetic acid derivatives, which are direct precursors to indoles, utilizes a base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives. rsc.org The resulting indoline (B122111) structure can then be aromatized to the corresponding indole. rsc.org

The synthesis of 7-azaindoles, which are also significant in medicinal chemistry, often leverages precursors with functionalities similar to those in this compound. An efficient synthesis of 2-substituted 7-azaindoles proceeds from 2-amino-3-iodopyridine (B10696) via a palladium-catalyzed Sonogashira coupling followed by a C-N bond-forming cyclization. organic-chemistry.org This highlights the utility of the iodo- and amino- functionalities for constructing such heterocyclic systems. organic-chemistry.org

A primary application of 2-nitrophenylacetic acids is in the synthesis of oxindoles (also known as 2-indolones). The most common method is a reductive cyclization, where the nitro group is converted to an amino or N-hydroxyamino group. This newly formed amine then undergoes an intramolecular condensation with the acetic acid side chain (or its ester), closing the ring to form the oxindole scaffold. This process can be achieved through catalytic hydrogenation. A specific patent details the preparation of the pharmaceutical Ropinirole, where a substituted 2-nitrophenyl acetic acid is reduced with a palladium-on-charcoal catalyst to yield the final 2,3-dihydro-1H-indol-2-one (oxindole) structure. google.com

Indazoles represent another class of heterocyclic compounds that are frequently synthesized from 2-nitroaryl precursors. diva-portal.org These syntheses often rely on the formation of an N-N bond. diva-portal.org Research has shown that related 3-amino-3-(2-nitroaryl)propanoic acids can be converted into various indazole acetic acid derivatives when heated with sodium hydroxide (B78521) in alcoholic solvents. diva-portal.org The Cadogan cyclization, which uses a deoxygenating agent like triethyl phosphite (B83602) to facilitate the cyclization of a 2-nitro compound, is another established method for forming the indazole ring system. nih.gov The iodo-substituent on the this compound ring provides an additional synthetic handle for further functionalization of the indazole core through powerful cross-coupling methods like the Heck and Suzuki reactions. google.com

Table 1: Heterocyclic Scaffolds from this compound

| Target Heterocycle | General Synthetic Strategy |

|---|---|

| Indole/Indoline | Reduction of the nitro group to an amine, followed by intramolecular cyclization. rsc.org |

| Azaindole | Synthesis often involves related iodo- and amino-precursors for C-N bond formation. organic-chemistry.org |

| Oxindole | Reductive cyclization involving reduction of the nitro group and subsequent intramolecular amide formation. google.com |

| Indazole | N-N bond formation via methods like Cadogan cyclization or base-mediated condensation of related nitroaryl precursors. diva-portal.orgnih.gov |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (−)-phaitanthrin D |

| 2-amino-3-iodopyridine |

| 2-nitrophenylacetic acid |

| 2-Nitro-6-[2-(N, N-Di-n-propyl amino) ethyl] phenyl acetic acid hydrochloride |

| 3-amino-3-(2-nitroaryl)propanoic acids |

| 4-bromo-2-nitrophenylacetic acid |

| 4-[2-(Di-n-propylamino)ethyl]-2,3-dihydro-1H-indol-2-one |

| Ropinirole |

Strategic Role in Total Synthesis Endeavors

The strategic importance of this compound and its derivatives in the total synthesis of complex natural products lies in its ability to introduce a functionalized and patterned aromatic ring that can be further elaborated. The iodo substituent is particularly significant as it provides a handle for modern cross-coupling reactions, such as the Heck reaction, allowing for the formation of new carbon-carbon bonds. researchgate.netnih.govresearchgate.netechemi.com

While a direct application of this compound in a completed total synthesis is not explicitly detailed in the provided search results, the strategic use of similarly substituted precursors is evident in the synthesis of certain alkaloids. For example, the total synthesis of the indole alkaloid ibogaine (B1199331) has been achieved starting from 2-iodo-4-methoxyaniline. wikipedia.org This precursor, which shares the iodo and amino (or a precursor nitro) relationship on the phenyl ring with our compound of interest, highlights the strategic value of this substitution pattern.

In a hypothetical total synthesis context, this compound could be utilized in the following manner:

Initial Scaffolding: The compound provides a pre-functionalized aromatic core.

Heterocycle Formation: As discussed in the previous section, it can be converted into an iodinated indole or benzoxazine (B1645224) core.

Late-Stage Functionalization: The iodine atom serves as a crucial functional group for late-stage modifications via palladium-catalyzed cross-coupling reactions. This allows for the introduction of complex fragments, which is a powerful strategy in convergent total synthesis.

The following table outlines the strategic applications of the functional groups present in this compound in the context of total synthesis.

| Functional Group | Potential Synthetic Transformation | Strategic Advantage in Total Synthesis |

| Carboxylic Acid | Amide bond formation, esterification, reduction to alcohol | Anchoring point for side chains, participation in cyclization reactions |

| Nitro Group | Reduction to amine, subsequent cyclization or diazotization | Precursor to key nitrogen heterocycles (e.g., indoles, quinolones) |

| Iodine Atom | Palladium-catalyzed cross-coupling (e.g., Heck, Suzuki, Sonogashira) | Enables late-stage introduction of complex molecular fragments, enhancing synthetic flexibility |

The ability to combine these transformations makes this compound a powerful tool for synthetic chemists, enabling the efficient construction of molecules with significant biological or material properties.

Analytical and Spectroscopic Methodologies for Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(4-Iodo-2-nitrophenyl)acetic acid, the chemical shifts and coupling patterns of the protons provide significant structural information. The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The electron-withdrawing nature of the nitro group and the iodine atom will significantly influence the chemical shifts of these aromatic protons, generally shifting them downfield.

For comparison, in the related compound 2-(2-hydroxy-4-nitrophenyl)acetic acid, aromatic protons adjacent to the nitro group resonate at approximately δ 8.10–8.30 ppm. nih.gov A similar downfield shift is anticipated for the protons in this compound. The methylene (B1212753) (-CH₂) protons of the acetic acid side chain are expected to appear as a singlet, typically in the range of δ 3.7-4.2 ppm, influenced by the adjacent aromatic ring and carboxylic acid group. The acidic proton of the carboxylic acid (-COOH) will be observed as a broad singlet at a significantly downfield position, often above δ 10.0 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of δ 170-175 ppm. nih.gov The aromatic carbons will resonate between δ 120-150 ppm. The carbon bearing the nitro group (C-2) and the carbon bearing the iodine atom (C-4) will be significantly affected. For instance, the carbon attached to the nitro group in similar structures is often found around δ 145-150 ppm. nih.gov The methylene carbon of the acetic acid group is expected to appear in the range of δ 35-45 ppm.

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitive assignments. A COSY spectrum would confirm the coupling relationships between the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the methylene and aromatic C-H signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | >10.0 (broad s) | 170-175 |

| -CH₂- | 3.7-4.2 (s) | 35-45 |

| Aromatic CH | 7.5-8.5 (m) | 120-145 |

| Aromatic C-NO₂ | - | 145-150 |

| Aromatic C-I | - | 90-100 |

| Aromatic C-CH₂ | - | 135-140 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆INO₄), the expected exact mass is approximately 306.9341 g/mol . bldpharm.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for phenylacetic acid derivatives involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the remaining structure. For this specific compound, characteristic fragmentation would likely include:

Loss of the entire acetic acid side chain.

Loss of the nitro group (-NO₂, 46 Da).

Loss of the iodine atom (I, 127 Da).

Cleavage of the C-C bond between the methylene group and the aromatic ring.

The presence of the iodine atom would give a characteristic isotopic pattern in the mass spectrum, which would aid in its identification.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound (Note: Predicted m/z values based on common fragmentation patterns.)

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₈H₆INO₄]⁺ | ~307 |

| [M - COOH]⁺ | [C₇H₅INO₂]⁺ | ~262 |

| [M - NO₂]⁺ | [C₈H₆IO₂]⁺ | ~261 |

| [M - I]⁺ | [C₈H₆NO₄]⁺ | ~180 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1700-1725 cm⁻¹. nih.gov The nitro group (-NO₂) will show two characteristic strong stretching vibrations: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. researchgate.net The C-I stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibration of the nitro group is often a strong and sharp band in the Raman spectrum. nih.gov Aromatic ring vibrations also tend to give strong Raman signals. For acetic acid, a characteristic C-C symmetric stretching peak is observed around 895 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound (Note: Predicted values based on typical functional group absorption regions.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | **Predicted Raman Frequency (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |

| Nitro Group | Asymmetric NO₂ stretch | 1510-1560 (strong) | Moderate |

| Nitro Group | Symmetric NO₂ stretch | 1345-1385 (strong) | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 (moderate) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (moderate) | Strong |

| Alkyl | C-H stretch | 2850-2960 (moderate) | Moderate |

| Iodo Group | C-I stretch | < 600 | Moderate to Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles.

While a crystal structure for the title compound is not found in the searched literature, analysis of related compounds like the monoclinic polymorph of 2-(4-nitrophenyl)acetic acid reveals that these molecules often form hydrogen-bonded dimers in the solid state through their carboxylic acid groups. wikipedia.orgorgsyn.org It is highly probable that this compound would exhibit similar dimeric structures.

Furthermore, X-ray crystallography would definitively establish the relative positions of the iodo, nitro, and acetic acid substituents on the phenyl ring, confirming the regiochemistry. It would also reveal details about intermolecular interactions, such as π-π stacking of the aromatic rings and other non-covalent interactions involving the nitro and iodo groups, which govern the crystal packing.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformation for the synthesis of 2-(4-Iodo-2-nitrophenyl)acetic acid involves the electrophilic iodination of a 2-nitrophenylacetic acid precursor. The mechanism of this reaction is a classic example of electrophilic aromatic substitution.

The reaction proceeds through the following key steps:

Generation of the Electrophile: Molecular iodine (I₂) itself is not sufficiently electrophilic to react with a deactivated aromatic ring like 2-nitrophenylacetic acid. The presence of a strong electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic attack. Therefore, an oxidizing agent, such as nitric acid, is often employed to generate a more potent iodinating agent, such as the iodine cation (I⁺) or a protonated species like hypoiodous acid (H₂OI⁺). libretexts.org The formation of the active electrophile is a critical first step.

Formation of the Sigma Complex (Arenium Ion): The electrophilic iodine species is then attacked by the π-electron system of the 2-nitrophenylacetic acid ring. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com The position of the incoming iodine atom is directed by the existing substituents. The nitro group is a meta-director, while the acetic acid group is also generally a meta-director. However, the ortho, para-directing influence of the alkyl group (in this case, the acetic acid side chain) can also play a role. The substitution pattern suggests that the iodination occurs at the position para to the nitro group.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) if sulfuric acid is used, abstracts a proton from the carbon atom bearing the iodine in the sigma complex. wikipedia.org This restores the aromaticity of the ring and yields the final product, this compound. masterorganicchemistry.com

A plausible reaction mechanism for the iodination of 2-nitrophenylacetic acid is depicted below:

Image of the reaction mechanism for the iodination of 2-nitrophenylacetic acid would be placed here.

Another key transformation involving this compound could be the reduction of the nitro group to an amine, which is a common step in the synthesis of various heterocyclic compounds. wikipedia.org This reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The mechanism of this reduction typically involves a series of single electron transfers and protonations.

Kinetic Studies of Synthetic Pathways

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for optimizing reaction conditions. For the synthesis of this compound, kinetic studies would focus on the rate-determining step of the electrophilic iodination reaction.

The rate of the reaction is expected to be dependent on the concentrations of the 2-nitrophenylacetic acid substrate, the iodinating agent, and the catalyst or oxidizing agent. A general rate law for the reaction could be expressed as:

Rate = k[2-nitrophenylacetic acid]x[Iodinating agent]y

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the reactants. Experimental determination of these orders would provide insight into the reaction mechanism. For many electrophilic aromatic substitutions, the formation of the sigma complex is the slow, rate-determining step. masterorganicchemistry.com

A hypothetical data table illustrating the results of a kinetic study is presented below. This data is illustrative and based on typical findings for electrophilic aromatic substitution reactions.

| Experiment | [2-nitrophenylacetic acid] (M) | [Iodine] (M) | [Oxidizing Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 2.3 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |

From this illustrative data, one could infer that the reaction is first order with respect to 2-nitrophenylacetic acid and the oxidizing agent, and zero order with respect to molecular iodine, suggesting that the formation of the active electrophile from the oxidizing agent is a fast pre-equilibrium and the attack of the aromatic ring is the rate-determining step.

Computational Chemistry and Molecular Modeling in Reaction Prediction and Design

Computational chemistry and molecular modeling are powerful tools for investigating reaction mechanisms, predicting molecular properties, and designing new synthetic pathways. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and reactivity of molecules like this compound. mdpi.comnih.gov

Elucidating Reaction Mechanisms: DFT calculations can be used to model the entire reaction pathway for the synthesis of this compound. This includes calculating the energies of the reactants, transition states, intermediates (such as the sigma complex), and products. researchgate.net By mapping the potential energy surface, the rate-determining step can be identified, and the influence of different catalysts or reaction conditions can be evaluated.

Predicting Molecular Properties: Computational models can predict various properties of this compound, such as its geometry, vibrational frequencies (which can be compared with experimental IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The HOMO-LUMO gap is an indicator of the molecule's reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its nucleophilic and electrophilic sites.

A table summarizing some hypothetical computed properties for this compound is shown below. These values are illustrative and represent the type of data that can be obtained from DFT calculations.

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| HOMO Energy (eV) | -7.2 eV |

| LUMO Energy (eV) | -2.5 eV |

| HOMO-LUMO Gap (eV) | 4.7 eV |

| Gas-Phase Acidity (kJ/mol) | 1350 kJ/mol |

Reaction Prediction and Design: By understanding the electronic structure and reactivity of this compound through computational studies, new reactions can be designed. For example, by calculating the bond dissociation energies, the most likely sites for radical attack can be predicted. Furthermore, the design of new catalysts for its synthesis can be guided by computational modeling of catalyst-substrate interactions.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of 2-(4-Iodo-2-nitrophenyl)acetic acid and related compounds often involves multi-step procedures that can utilize hazardous reagents and generate significant chemical waste. jocpr.comresearchgate.net In line with the principles of green chemistry, current research is focused on developing more environmentally benign synthetic routes. These efforts are centered on the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions.

The adoption of greener solvents is a key area of investigation. While many organic syntheses rely on conventional volatile organic compounds (VOCs), researchers are exploring alternatives such as water, supercritical fluids, and bio-derived solvents like ethyl lactate (B86563) and γ-valerolactone. acs.orgresearchgate.netacs.orgnih.govmdpi.com For the synthesis of nitrophenylacetic acids, the use of aqueous media or solvent-free conditions could significantly reduce the environmental impact. researchgate.net

Biocatalysis presents another promising avenue for the green synthesis of this compound and its derivatives. inventivapharma.comumicore.com Enzymes, such as laccases, have been shown to effectively catalyze the iodination of phenolic compounds, offering a potential alternative to traditional chemical iodination methods. chemrxiv.org Furthermore, biocatalytic approaches could be employed for other key transformations in the synthetic sequence, taking advantage of the high selectivity and mild reaction conditions offered by enzymes. inventivapharma.comumicore.comchemrxiv.org

Microwave-assisted synthesis is also being explored as a tool to enhance the efficiency of organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. google.comacs.org The application of microwave irradiation to the synthesis of this compound could streamline its production and contribute to a more sustainable manufacturing process.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Alternative Solvents | Replacement of traditional organic solvents with water, supercritical CO2, or bio-solvents. acs.orgresearchgate.netacs.orgnih.govmdpi.com | Reduced toxicity, improved safety, and decreased environmental pollution. |

| Biocatalysis | Use of enzymes (e.g., laccases) for iodination or other synthetic steps. inventivapharma.comumicore.comchemrxiv.org | High selectivity, mild reaction conditions, and reduced use of hazardous reagents. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. google.comacs.org | Shorter reaction times, higher yields, and improved energy efficiency. |

Exploration of Novel Catalyst Systems for Functionalization

The functionalization of this compound is crucial for the synthesis of more complex molecules and pharmaceutical intermediates. The presence of the iodo and nitro groups provides two reactive handles for a variety of chemical transformations. vapourtec.com Research in this area is focused on the development of novel catalyst systems that offer improved efficiency, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the iodo-substituted position. jocpr.comresearchgate.netacs.orgacs.orgacs.orgresearchgate.netunistra.fr While traditional palladium catalysts are effective, the development of next-generation catalysts, including those with advanced ligands and palladium precatalysts, continues to push the boundaries of these reactions, allowing for lower catalyst loadings and the coupling of more challenging substrates. umicore.com

Beyond palladium, there is growing interest in the use of more abundant and less expensive first-row transition metals, such as copper, as catalysts for cross-coupling reactions. The development of novel copper-based catalyst systems could provide a more sustainable alternative for the functionalization of this compound.

Another exciting frontier is the use of photoredox catalysis. This approach utilizes visible light to drive chemical reactions, often under mild conditions. Photoredox catalysis could enable new types of transformations for this compound that are not accessible with traditional thermal methods.

Direct C-H activation is also a rapidly developing field that offers the potential to functionalize the aromatic ring of this compound without the need for pre-installed functional groups. The development of catalyst systems capable of selectively activating specific C-H bonds would open up new avenues for derivatization.

The table below highlights some of the novel catalyst systems being explored for the functionalization of aryl halides like this compound:

| Catalyst System | Potential Functionalization Reaction | Advantages |

| Advanced Palladium Catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. jocpr.comresearchgate.netacs.orgacs.orgumicore.comacs.orgresearchgate.netunistra.fr | High efficiency, broad substrate scope, and well-understood mechanisms. |

| Copper-Based Catalysts | Ullmann-type couplings and other cross-coupling reactions. | Lower cost and greater abundance compared to palladium. |

| Photoredox Catalysts | A variety of radical-mediated and bond-forming reactions. | Mild reaction conditions and access to unique reactivity. |

| C-H Activation Catalysts | Direct functionalization of the aromatic ring. | Atom economy and reduced need for pre-functionalized substrates. |

Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms is revolutionizing the way molecules are made, offering significant advantages in terms of efficiency, safety, and scalability. jocpr.comacs.orgresearchgate.netnih.govchemrxiv.orgvapourtec.combeilstein-journals.orgchemspeed.combeilstein-journals.org

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for hazardous reactions such as nitration. acs.orgresearchgate.netnih.govvapourtec.combeilstein-journals.org The small reactor volumes and excellent heat transfer in flow systems allow for precise control over reaction conditions, minimizing the risk of runaway reactions and improving product quality. acs.orgresearchgate.netnih.govvapourtec.com The synthesis of this compound, which involves a nitration step, could be made significantly safer and more efficient by transitioning from batch to continuous flow processing.

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new reactions and synthetic routes. jocpr.comchemrxiv.orgchemspeed.combeilstein-journals.org For the functionalization of this compound, these platforms could be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions for cross-coupling reactions, leading to the identification of optimal protocols in a fraction of the time required for manual experimentation. jocpr.com

The combination of flow chemistry and automation has the potential to create fully automated "synthesis-to-purification" systems for the on-demand production of this compound and its derivatives.

The benefits of integrating the synthesis and functionalization of this compound into modern platforms are summarized below:

| Platform | Application | Key Benefits |

| Continuous Flow Chemistry | Synthesis of this compound, particularly the nitration step. acs.orgresearchgate.netnih.govvapourtec.combeilstein-journals.org | Enhanced safety, improved heat and mass transfer, and potential for seamless scale-up. |

| Automated Synthesis Platforms | High-throughput screening of catalysts and conditions for functionalization reactions. jocpr.comchemrxiv.orgchemspeed.combeilstein-journals.org | Accelerated reaction optimization, rapid library synthesis, and increased reproducibility. |

| Integrated Flow and Automation | On-demand synthesis and purification of derivatives. | Streamlined workflow, reduced manual intervention, and enhanced process control. |

Potential for New Reactivity Modes and Derivatization Pathways

The unique combination of an iodo group, a nitro group, and a carboxylic acid moiety in this compound opens the door to a wide range of potential new reactivity modes and derivatization pathways. vapourtec.com While the iodo group is a well-established handle for cross-coupling reactions, and the nitro group can be readily reduced to an amine, there is still much to be explored in terms of novel transformations. researchgate.netvapourtec.comwikipedia.org

One area of interest is the development of selective transformations that can differentiate between the various functional groups on the molecule. For example, the development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring without affecting the iodo or nitro groups would provide a powerful tool for creating new derivatives.

The interplay between the different functional groups can also lead to novel reactivity. For instance, the reduction of the nitro group to an amine can be followed by intramolecular cyclization to form various heterocyclic structures, such as oxindoles. Exploring different reaction conditions and catalysts for this cyclization could lead to the discovery of new and efficient routes to these important scaffolds.

Furthermore, the carboxylic acid group can be derivatized in numerous ways to create esters, amides, and other functional groups, each of which can impart new properties to the molecule. The synthesis of a library of such derivatives could be valuable for screening for biological activity or for developing new materials.

The potential for new derivatization pathways is vast and represents an exciting area for future research. The table below outlines some of the potential avenues for exploring new reactivity with this compound:

| Reactivity Mode | Potential Derivatization Pathway | Potential Applications |

| Selective C-H Functionalization | Direct introduction of new substituents onto the aromatic ring. | Synthesis of novel analogues with tailored properties. |

| Reductive Cyclization | Formation of a variety of heterocyclic scaffolds. | Development of new pharmaceuticals and agrochemicals. wikipedia.org |

| Carboxylic Acid Derivatization | Synthesis of esters, amides, and other functional derivatives. | Creation of new materials and biologically active compounds. |

| Multicomponent Reactions | One-pot synthesis of complex molecules using this compound as a key building block. | Rapid and efficient construction of diverse molecular architectures. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Iodo-2-nitrophenyl)acetic acid, and how can regioselectivity be optimized?